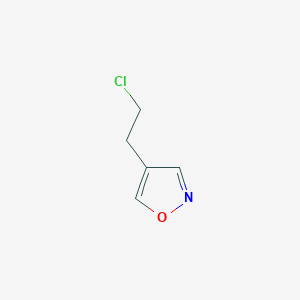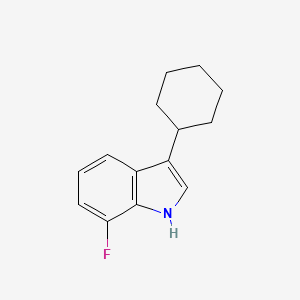
3-Cyclohexyl-7-fluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Cyclohexyl-7-fluoro-1H-indole” is a chemical compound with the CAS Number: 1699641-91-2 . It has a molecular weight of 217.29 and its molecular formula is C14H16FN .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C14H16FN/c15-13-8-4-7-11-12 (9-16-14 (11)13)10-5-2-1-3-6-10/h4,7-10,16H,1-3,5-6H2 .Physical And Chemical Properties Analysis
“this compound” is a substance with a molecular weight of 217.28 . It is recommended to be stored at refrigerated temperatures .Scientific Research Applications
Fluorescent Probes and Photophysical Properties
- Synthesis and Photophysical Studies : New indole derivatives, including those related to 3-Cyclohexyl-7-fluoro-1H-indole, have been synthesized and evaluated for their photophysical properties. These compounds exhibit high fluorescence quantum yields and different solvent sensitivities in their fluorescence emission, making them good candidates for fluorescent probes (Pereira, Castanheira, Ferreira, & Queiroz, 2010).
Synthesis and Functionalization Techniques
- Palladium-Catalyzed Reactions : The substituted indole nucleus, a component of many biologically active compounds, has been extensively studied. Palladium-catalyzed reactions play a significant role in the synthesis and functionalization of indoles, including this compound (Cacchi & Fabrizi, 2005).
Antimycobacterial and Anticancer Agents
- Functionalized Indoles as Antimycobacterial and Anticancer Agents : Functionalized indoles, structurally related to this compound, have been synthesized and evaluated for their antimycobacterial and anticancer activities, showing promising results in vitro (Cihan-Üstündağ & Çapan, 2012).
Pharmaceutical Applications
- HIV-1 Inhibitors : Indole derivatives have been identified as effective inhibitors of the interaction between the HIV surface protein gp120 and the host cell receptor CD4. Modifications of the indole structure, similar to this compound, have led to the development of potent HIV-1 attachment inhibitors (Wang et al., 2003).
Dual Affinity for Serotonin Transporter and Receptors
- Antidepressant Potential : Arylpiperazin-4-yl-cyclohexyl indole analogs, which include structures related to this compound, have been studied for their binding affinities at serotonin transporters and 5-HT1A receptors, indicating potential use as antidepressants (Zhou et al., 2008).
Radiofluorination for Serotonin Transporter Imaging
- Radiofluorination for SERT Imaging : Aminocyclohexyl indoles, structurally related to this compound, have been synthesized and evaluated for potential application as tracers for serotonin transporter imaging by PET (Funke et al., 2008).
Structural and Electronic Studies
- Crystal Structure and DFT Studies : The structural and electronic properties of fluoro-substituted indoles, including those similar to this compound, have been studied using crystallography and density functional theory (DFT) methods (Gummidi, Kerru, Ibeji, & Singh, 2019).
Safety and Hazards
The safety data sheet for “3-Cyclohexyl-7-fluoro-1H-indole” suggests that it should be handled with care to avoid contact with skin and eyes . In case of inhalation, it is recommended to remove the person to fresh air and keep them comfortable for breathing . If swallowed, rinse mouth and call a poison center or doctor/physician if the person feels unwell .
Mechanism of Action
Target of Action
3-Cyclohexyl-7-fluoro-1H-indole is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole and its derivatives are known to be involved in a wide range of biological activities and could potentially affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
Indole derivatives are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
properties
IUPAC Name |
3-cyclohexyl-7-fluoro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN/c15-13-8-4-7-11-12(9-16-14(11)13)10-5-2-1-3-6-10/h4,7-10,16H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHZRSAVPVHSGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CNC3=C2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2430071.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B2430072.png)
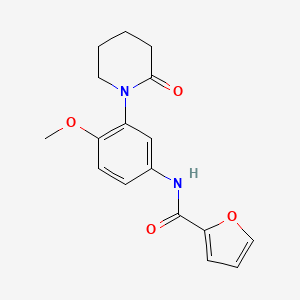

![1,3-Dimethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2430079.png)
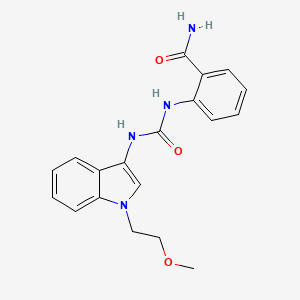
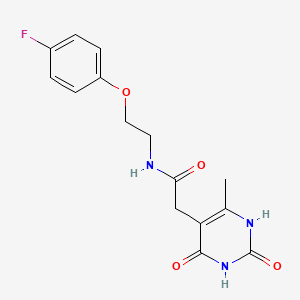
![Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B2430087.png)
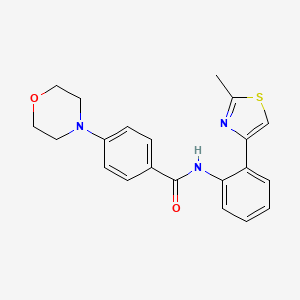

![3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2430090.png)
![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)
